1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For instance, 4-methoxyphenethylamine can be reacted with an appropriate isocyanate to form the urea linkage.
Attachment of the Furan and Thiophene Rings: The furan and thiophene rings can be introduced through a series of coupling reactions. For example, a Suzuki coupling reaction can be employed to attach the thiophene ring to a furan derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(4-Hydroxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea depends on its application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site.
Material Science: The compound’s electronic properties could be exploited in the development of organic semiconductors or photovoltaic materials.
Comparison with Similar Compounds
1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can be compared with other compounds that have similar structural features:
1-(4-Methoxyphenethyl)-3-(2-furylmethyl)urea: Lacks the thiophene ring, which may result in different electronic properties.
1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)thiourea: Contains a thiourea group instead of a urea group, potentially altering its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which can confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-15-6-4-14(5-7-15)10-11-20-19(22)21-13-16-8-9-17(24-16)18-3-2-12-25-18/h2-9,12H,10-11,13H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNOXIXUKWAQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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